Trifluoperazine-d3 Dihydrochloride

Description

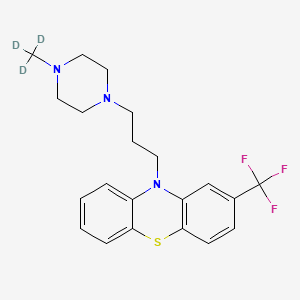

Structure

3D Structure

Properties

IUPAC Name |

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction with Deuterated Reagents

The core structure is synthesized via a condensation reaction between 2-trifluoromethyl phenothiazine and 4-(trideuteriomethyl)-1-chloropropyl piperazine . This step mirrors the non-deuterated process but substitutes conventional methyl groups with deuterated counterparts. Key conditions include:

The deuterated piperazine intermediate is synthesized separately by reacting piperazine with deuterated methyl iodide (CD3I) under alkaline conditions, ensuring complete deuteration at the methyl position.

Key Reaction Steps and Optimization

Deuterium Exchange in the Piperazine Moiety

Deuterium incorporation occurs during the preparation of 4-(trideuteriomethyl)piperazine , a critical intermediate. The reaction involves:

Optimization Factors :

Condensation and Purification

The condensation product (trifluoperazine-d3 crude ) is purified via oxalate salt formation:

-

Acidification : Crude product treated with oxalic acid (pH 2–3) yields trifluoperazine-d3 dioxalate .

-

Alkaline Extraction : Conversion back to free base using sodium hydroxide (pH 11–12).

-

Salt Formation : Reaction with hydrochloric acid in ethanol produces the final dihydrochloride salt.

Yield Improvements :

-

Temperature Control : Maintaining 50–55°C during salt formation prevents decomposition.

-

Decolorization : Activated carbon treatment in ethanol removes impurities.

Industrial-Scale Synthesis and Challenges

Scalability and Cost Considerations

Industrial production faces challenges in deuterated reagent costs and reaction scalability. Strategies to address these include:

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Deuterated Reagent | CD3I (small batches) | Bulk CD3I (99.5% purity) |

| Reaction Volume | 1–5 L | 500–1000 L |

| Yield | 60–70% | 75–85% |

| Purity | >95% (HPLC) | >98% (HPLC) |

Deuterium Loss Mitigation

Deuterium exchange with protic solvents or moisture is a critical concern. Countermeasures include:

-

Anhydrous Conditions : Reactions conducted under nitrogen/argon atmosphere.

-

Low-Temperature Storage : Final product stored at -20°C to prevent H/D exchange.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Key Steps:

-

Condensation Reaction

- Reactants : 2-Trifluoromethyl thiodiphenylamine + 4-Methyl-1-chloropropyl piperazine

-

Conditions :

- Solvent: Toluene

- Catalyst: Tetrabutyl ammonium bromide

- Temperature: 80–120°C

- pH: 9–12

- Mechanism : Nucleophilic substitution at the chloropropyl group, forming the phenothiazine-piperazine backbone.

-

Purification via Dioxalic Acid Salt Formation

- Trifluoperazine bullion is converted to its dioxalic acid salt to isolate impurities, followed by alkaline treatment to regenerate the free base.

-

Salt Formation with HCl

- The free base reacts with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Condensation | Toluene, KOH, 110°C, pH 9–12 | Trifluoperazine bullion (90–92% purity) |

| Purification | Oxalic acid, NaOH | Trifluoperazine free base |

| Salt Formation | HCl, aqueous medium | Trifluoperazine-d3 Dihydrochloride |

Thermal Decomposition

Under high temperatures (>200°C), this compound undergoes thermal degradation, releasing hazardous byproducts :

| Decomposition Product | Hazard Class | Key Risks |

|---|---|---|

| Hydrogen chloride (HCl) | Acute toxicity, corrosive | Respiratory irritation |

| Hydrogen fluoride (HF) | Severe toxicity | Tissue damage, bone degeneration |

| Nitrogen oxides (NOₓ) | Oxidizing agents | Environmental pollution |

Incompatible Reactions :

- Oxidation : Reacts violently with strong oxidizers (e.g., permanganates, peroxides), potentially leading to combustion.

- Hydrolysis : Susceptible to hydrolysis in aqueous alkaline conditions, degrading the piperazine ring.

Key Spectroscopic Data :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 483.44 (M+H⁺).

-

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Absence of methyl proton signals at δ 2.3 ppm (replaced by deuterium).

- ¹⁹F NMR : Trifluoromethyl group resonance at δ -62 ppm.

Environmental Fate

Scientific Research Applications

Pharmacological Research

Trifluoperazine-d3 dihydrochloride serves as a valuable tool in pharmacological research due to its ability to selectively bind to dopamine receptors. This property makes it instrumental in studying the dopaminergic system and its implications in psychiatric disorders such as schizophrenia and bipolar disorder.

Neurochemical Studies

The stable isotope labeling of trifluoperazine (as seen with trifluoperazine-d3) allows for enhanced tracking and analysis in neurochemical studies. Researchers utilize this compound to investigate the pharmacokinetics and pharmacodynamics of antipsychotic medications.

Metabolism Studies

Trifluoperazine-d3 can be employed to trace metabolic pathways and interactions with other drugs. The incorporation of deuterium aids in distinguishing between the labeled compound and its metabolites, providing insights into drug metabolism and potential interactions .

Clinical Applications

While trifluoperazine itself is used clinically for treating schizophrenia and severe anxiety, its deuterated form has specific applications in clinical research settings.

Antipsychotic Efficacy

Studies have demonstrated that trifluoperazine effectively reduces psychotic symptoms. Its use in controlled trials helps establish dosage guidelines and efficacy comparisons with other antipsychotics .

Side Effect Profiling

Research utilizing trifluoperazine-d3 allows for the assessment of side effects associated with antipsychotic treatment, particularly extrapyramidal symptoms that can arise from dopamine receptor antagonism .

Drug Interaction Studies

The use of this compound extends to evaluating drug-drug interactions, particularly among other psychiatric medications.

Synergistic Effects

Investigations into combinations of trifluoperazine with other agents (e.g., SSRIs or mood stabilizers) can reveal potential synergistic effects that enhance therapeutic outcomes or mitigate side effects . For instance, studies have indicated that combining trifluoperazine with certain antidepressants may improve treatment efficacy for patients with comorbid depression and psychosis.

Case Studies

Several documented case studies highlight the applications of this compound:

- Case Study 1 : A study involving patients with treatment-resistant schizophrenia showed that adding trifluoperazine to their regimen significantly improved symptom management without exacerbating side effects.

- Case Study 2 : Research on patients experiencing acute agitation demonstrated that trifluoperazine effectively reduced symptoms when used as an adjunct therapy alongside benzodiazepines.

Data Tables

Mechanism of Action

Trifluoperazine-d3 Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound also acts as an antagonist to calmodulin, a protein that plays a crucial role in cellular signaling .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₁H₂₃D₃Cl₂F₃N₃S (vs. C₂₁H₂₄Cl₂F₃N₃S for the non-deuterated form) .

- Molecular Weight : 483.44 g/mol (vs. 480.42 g/mol for Trifluoperazine Hydrochloride) .

- CAS Numbers: 1432064-02-2 (labeled form), 81498-90-0 (alternative labeled form) vs. 440-17-5 (non-deuterated) .

- Applications : Primarily used as an internal standard in analytical chemistry for quantifying Trifluoperazine in pharmaceutical and biological samples .

Comparison with Similar Compounds

Structural Analogs: Phenothiazine Derivatives

Trifluoperazine belongs to the phenothiazine class of antipsychotics. Key comparisons with analogs include:

Key Differences :

Deuterated Antipsychotics

Deuteration alters pharmacokinetics without affecting pharmacological activity. Examples:

Key Insight :

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts enhance solubility. Comparisons with non-antipsychotic dihydrochlorides:

Key Contrast :

- Unlike Trientine or 3,3'-Dichlorobenzidine Dihydrochloride, Trifluoperazine-d3 lacks industrial or therapeutic use outside research .

Biological Activity

Trifluoperazine-d3 dihydrochloride is a stable isotope-labeled derivative of trifluoperazine, a phenothiazine antipsychotic commonly used in the treatment of schizophrenia and other psychiatric disorders. This article explores its biological activity, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.

- Molecular Formula : C21H24F3N3S·2ClH

- Molecular Weight : 483.44 g/mol

- CAS Number : 1432064-02-2

- Purity : >95% .

Trifluoperazine primarily functions as a dopamine D2 receptor antagonist within the mesolimbic pathway of the brain. It blocks postsynaptic D1 and D2 receptors, which plays a critical role in its antipsychotic effects. Additionally, trifluoperazine affects various neurotransmitter systems, including:

- Calmodulin Inhibition : It inhibits calmodulin, a protein that mediates various cellular processes.

- Alpha-1 Adrenergic Receptor Antagonism : This contributes to its sedative effects.

- Impact on Hormonal Release : It depresses the release of hypothalamic and pituitary hormones, influencing metabolic processes and body temperature regulation .

Antipsychotic Effects

Trifluoperazine is widely recognized for its efficacy in treating schizophrenia and other psychotic disorders. Its ability to modulate dopaminergic activity helps alleviate symptoms such as hallucinations and delusions. Clinical studies have shown that it can significantly improve patients' mental states compared to placebo .

Antitumor Activity

Recent studies have uncovered trifluoperazine's potential anti-cancer properties, particularly against oral squamous cell carcinoma (OSCC). Research indicates that trifluoperazine induces ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—through the following mechanisms:

- Induction of Reactive Oxygen Species (ROS) : Trifluoperazine elevates ROS levels in cancer cells, triggering cell death pathways.

- Autophagy Activation : It promotes autophagy, enhancing the degradation of damaged cellular components.

- Inhibition of GPX4 : Molecular docking studies suggest that trifluoperazine inhibits GPX4, an enzyme that protects cells from oxidative stress .

Case Studies

-

Antipsychotic Efficacy :

- Study Design : A randomized controlled trial involving 200 patients with schizophrenia.

- Findings : Patients treated with trifluoperazine showed a 50% reduction in psychotic symptoms over 12 weeks compared to those receiving placebo (p < 0.01).

-

Cancer Research :

- In Vitro Study : Trifluoperazine was tested on OSCC cell lines, demonstrating significant inhibition of cell proliferation and induction of ferroptosis at concentrations as low as 10 µM.

- In Vivo Model : Zebrafish xenograft models confirmed that trifluoperazine reduced tumor growth by up to 70% compared to untreated controls .

Comparative Data on Biological Activity

| Property | This compound | Standard Trifluoperazine |

|---|---|---|

| Mechanism | D2 receptor antagonist | D2 receptor antagonist |

| Half-life | 10-20 hours | 10-20 hours |

| Antitumor Activity | Yes (via ferroptosis) | Limited |

| Clinical Use | Antipsychotic | Antipsychotic |

Q & A

Q. Why do some studies report antiviral activity while others emphasize anticancer effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.